![molecular formula C19H23N3O3 B5978751 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5978751.png)
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain, and thus, the inhibition of GABA transaminase results in increased levels of GABA in the brain. CPP-115 has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone increases the levels of GABA in the brain, which can have a calming and inhibitory effect on the central nervous system.
Biochemical and Physiological Effects
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has been shown to increase the levels of GABA in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a calming effect. This can be beneficial in the treatment of disorders such as epilepsy, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone is that it can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone. One area of interest is its potential use in the treatment of addiction. Preclinical studies have shown that 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone can reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans. Additionally, 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has been investigated for its potential use in the treatment of neuropathic pain and schizophrenia, and further research is needed to determine its efficacy in these conditions. Finally, there is a need for further studies to determine the long-term safety and efficacy of 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone in humans.
Synthesemethoden
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone can be synthesized using a multi-step process that involves the reaction of 1-phenylpiperazine with cyclopropyl isocyanate, followed by the reaction of the resulting compound with 3-piperidone. The final step involves the acylation of the intermediate compound with chloroacetyl chloride to yield 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone.
Wissenschaftliche Forschungsanwendungen
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. It has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia.
Eigenschaften
IUPAC Name |
4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)-1-phenylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17-9-6-14(12-22(17)16-7-8-16)19(25)20-10-11-21(18(24)13-20)15-4-2-1-3-5-15/h1-5,14,16H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKJMACIYAHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclopropyl-6-oxopiperidine-3-carbonyl)-1-phenylpiperazin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.